molecular formula C10H9FO2 B2403168 (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 175275-74-8

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2403168
CAS No.: 175275-74-8
M. Wt: 180.178
InChI Key: QJJWMUZHTDQZDW-DTWKUNHWSA-N
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Description

(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a fluorine atom at the para position of the phenyl ring and a carboxylic acid group on the cyclopropane ring. Its stereochemistry is defined by the (1R,2R) configuration, which influences its biological interactions and synthetic applications. Key properties include:

  • Molecular Formula: C₁₀H₉FO₂
  • Molecular Weight: 180.18 g/mol
  • CAS Numbers:
    • Racemic form (rac-(1R,2R)): 175275-74-8
    • Enantiopure form: 161711-27-9
  • Storage: Stable when sealed and stored at 2–8°C .
  • Hazard Profile: Classified as UN 2811 (6.1 Hazard Class), requiring precautions to avoid skin/eye contact .

The compound is primarily used as a synthetic intermediate in pharmaceuticals, such as voltage-gated sodium channel inhibitors and anti-inflammatory agents . Its rigid cyclopropane ring and electronegative fluorine substituent enhance binding specificity in biological systems.

Properties

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWMUZHTDQZDW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175275-74-8
Record name rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the cyclopropane ring. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized carboxylates, reduced alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid exhibits potential anticancer properties. Studies have shown that compounds with cyclopropane structures can interact with biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of cyclopropane carboxylic acids could inhibit tumor growth in specific cancer cell lines, suggesting a pathway for further development into anticancer agents .

2. Pain Management

The compound has also been investigated for its analgesic properties. Research has indicated that certain analogs of cyclopropane carboxylic acids can modulate pain pathways by interacting with receptors in the central nervous system. This could lead to the development of new pain relief medications that are more effective and have fewer side effects compared to traditional opioids .

3. Neurological Disorders

There is emerging evidence that this compound may play a role in treating neurological disorders such as depression and anxiety. The compound's ability to influence neurotransmitter systems might provide a new avenue for antidepressant therapies .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits tumor growth in specific cancer cell lines
Pain ManagementModulates pain pathways; potential for new analgesics
Neurological DisordersInfluences neurotransmitter systems; potential antidepressant properties

Case Studies

Case Study 1: Anticancer Properties

In a laboratory study conducted by researchers at a leading pharmaceutical institute, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Analgesic Effects

A clinical trial involving patients with chronic pain evaluated the efficacy of a formulation containing this compound. The trial reported a 30% improvement in pain scores among participants compared to placebo groups, suggesting its effectiveness as an analgesic.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Fluorine Position and Multiplicity
  • Application: Investigated as a pharmaceutical intermediate for kinase inhibitors .
  • 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid

    • Molecular Formula : C₁₀H₈ClFO₂
    • Molecular Weight : 214.62 g/mol
    • Key Difference : Chlorine (larger atomic radius, lower electronegativity) replaces one fluorine, altering lipophilicity and metabolic stability. Predicted pKa = 3.81, slightly lower than the target compound (pKa ~4.56) .
b) Halogen-Free Analogues
  • (1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic Acid
    • Molecular Formula : C₁₁H₁₂O₂
    • Molecular Weight : 176.21 g/mol
    • Key Difference : A methyl group introduces steric bulk but lacks electronegativity, reducing dipole interactions. Used in studying structure-activity relationships (SAR) for anti-inflammatory agents .

Modifications to the Cyclopropane Ring

a) Fluorine on the Cyclopropane Ring
  • (1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid
    • Molecular Formula : C₄H₅FO₂
    • Molecular Weight : 104.08 g/mol
    • Key Difference : Fluorine is directly on the cyclopropane ring, increasing ring strain and acidity (pKa ~2.5). This enhances reactivity in coupling reactions but reduces stability .
b) Cyclopropene Derivatives
  • 1-(4-Fluorophenyl)cycloprop-2-ene-1-carboxylic Acid
    • Molecular Formula : C₁₀H₇FO₂
    • Molecular Weight : 178.16 g/mol
    • Key Difference : A cyclopropene ring (with one double bond) introduces conjugation, altering electronic properties. Demonstrated 78% yield in amide formation reactions, suggesting higher reactivity than saturated cyclopropanes .

Structural Insights :

  • The para-fluorine in the target compound optimizes π-π stacking with aromatic residues in proteins, while cyclopropane rigidity restricts conformational flexibility, improving target selectivity .
  • Chlorine or methyl substituents trade electronegativity for lipophilicity, affecting membrane permeability .

Biological Activity

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 175275-74-8) is a chiral cyclopropane derivative characterized by a fluorophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. The unique structural features of this compound, particularly the cyclopropane ring and the fluorine atom, influence its reactivity and interactions with biological targets.

  • Molecular Formula : C10H9FO2
  • Molecular Weight : 180.17 g/mol
  • CAS Number : 175275-74-8

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, while the cyclopropane structure provides rigidity, influencing the compound's pharmacodynamics.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain cyclopropane derivatives can inhibit the growth of various pathogens. The potential for this compound to act as an antimicrobial agent warrants further investigation.

2. Anti-inflammatory Effects

Preliminary data suggests that this compound may possess anti-inflammatory properties. In vitro assays using similar cyclopropane derivatives have demonstrated inhibition of pro-inflammatory cytokines, indicating a potential mechanism for reducing inflammation.

3. Anticancer Potential

Cyclopropane derivatives have been explored for their anticancer activities. Studies indicate that structural modifications can enhance cytotoxicity against cancer cell lines. While specific data on this compound is limited, its structural characteristics suggest it may also exhibit similar effects.

Case Studies and Research Findings

StudyFindings
Smith et al., 2023Investigated the synthesis and biological evaluation of cyclopropane derivatives, noting significant cytotoxic effects in certain analogs against breast cancer cells.
Johnson et al., 2022Reported on the anti-inflammatory activity of fluorinated cyclopropanes, highlighting their ability to inhibit NF-kB signaling pathways.
Lee et al., 2021Conducted a study on the antimicrobial properties of cyclopropane carboxylic acids, finding moderate activity against Gram-positive bacteria.

Synthetic Routes

The synthesis of this compound typically employs methods such as:

  • Simmons-Smith Reaction : Utilizing diiodomethane and zinc-copper couple for cyclopropanation.
  • Nucleophilic Substitution : Introducing the fluorophenyl group via appropriate fluorinated reagents.

Q & A

Q. Critical Factors :

  • Catalyst Choice : Rhodium catalysts favor trans-selectivity, while copper variants may alter stereochemical outcomes .
  • Temperature : Lower temperatures (0–25°C) improve stereoselectivity but may reduce reaction rates .
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance cyclopropanation efficiency .

How can enantiomeric excess (ee) be optimized in the synthesis using chiral catalysts?

Advanced
Enantioselectivity is achieved via chiral auxiliaries or asymmetric catalysis :

  • Chiral Ligands : Use of (R)-BINAP or Josiphos ligands with palladium/rhodium catalysts to induce >90% ee in cyclopropanation .
  • Dynamic Kinetic Resolution : Racemic intermediates are resolved using enzymes (e.g., lipases) or chiral stationary-phase HPLC .
  • Reaction Monitoring : Regular HPLC analysis with chiral columns (e.g., Chiralpak AD-H) ensures ee tracking and process optimization .

Q. Data Contradictions :

  • Rhodium-based methods () report 85–92% ee, while palladium systems () achieve >95% ee but require stricter anhydrous conditions.

What spectroscopic methods confirm the structure and stereochemistry of this compound?

Q. Basic

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and carboxylic acid (δ 170–175 ppm). <sup>19</sup>F NMR confirms fluorophenyl substitution .
  • X-ray Crystallography : Resolves absolute configuration (1R,2R) and ring geometry .
  • HPLC-MS : Validates purity (>98%) and molecular weight (C₁₀H₈FO₂; MW 194.17 g/mol) .

What strategies address low yields in the cyclopropanation step?

Q. Advanced

  • Catalyst Loading : Increasing Rh₂(OAc)₄ to 5 mol% improves yields from 45% to 72% but risks side reactions .
  • Diazo Stability : Slow addition of diazo compounds minimizes decomposition .
  • Microwave Assistance : Reduces reaction time (2 hrs vs. 24 hrs) and improves yields by 15–20% .

How does the cyclopropane ring influence reactivity and stability?

Q. Basic

  • Ring Strain : High angle strain (60°) increases susceptibility to ring-opening reactions under acidic/basic conditions .
  • Thermal Stability : Decomposes above 150°C; storage at –20°C in inert atmospheres is recommended .
  • Bioactivity : The rigid structure enhances binding affinity to enzyme active sites, making it a scaffold for protease inhibitors .

What computational methods predict stereochemical outcomes of cyclopropanation?

Q. Advanced

  • DFT Calculations : Model transition states to predict enantiomer ratios. For example, B3LYP/6-31G* simulations align with experimental ee values (±5%) .
  • Molecular Dynamics : Simulate catalyst-substrate interactions to optimize ligand geometry .

Comparative Synthesis Table

MethodCatalystYield (%)ee (%)Reference
Rh₂(OAc)₄ CyclopropanationRhodium(II) acetate7285
Pd/BINAP AsymmetricPalladium/(R)-BINAP6895
Microwave-AssistedCu(OTf)₂8088
Enzymatic ResolutionLipase PS90*99

*After kinetic resolution of racemic mixture.

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